3-Methyl-3Z-Pentenoic Acid

Description

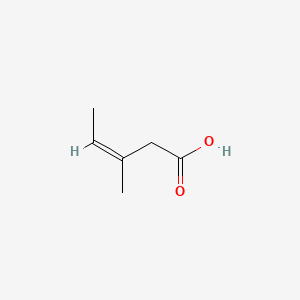

Structure

3D Structure

Properties

CAS No. |

41653-93-4 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(Z)-3-methylpent-3-enoic acid |

InChI |

InChI=1S/C6H10O2/c1-3-5(2)4-6(7)8/h3H,4H2,1-2H3,(H,7,8)/b5-3- |

InChI Key |

OGVROELYPSGUQB-HYXAFXHYSA-N |

Isomeric SMILES |

C/C=C(/C)\CC(=O)O |

Canonical SMILES |

CC=C(C)CC(=O)O |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 3 Methyl 3z Pentenoic Acid and Its Structural Analogs

Reaction Mechanism Elucidation via Advanced Spectroscopic Techniques

Real-time monitoring of chemical reactions is essential for a detailed understanding of their mechanisms. In-situ spectroscopic techniques offer a window into the reacting system, allowing for the identification of transient intermediates and the determination of kinetic parameters.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. It provides detailed structural information about the species present in the reaction mixture, enabling the identification of reactants, intermediates, products, and byproducts.

A study on the reaction of 3-methylpentanoic acid, a structural analog of 3-Methyl-3Z-Pentenoic Acid, with Meldrum's acid, utilized online NMR spectroscopy to elucidate the reaction mechanism. This investigation provided conclusive spectroscopic evidence for the formation of a previously hypothesized dimer anhydride intermediate, 3-methylpentanoic anhydride. Furthermore, the presence of an acyl chloride intermediate, 3-methylpentanoyl chloride, was identified for the first time in this synthesis. The ability to observe these transient species directly in the reaction mixture highlights the utility of in-situ NMR in mechanistic studies.

Table 1: Key Intermediates Identified by In-Situ NMR in the Reaction of a 3-Methylpentanoic Acid Analog

| Intermediate Species | Spectroscopic Evidence | Role in Mechanism |

| 3-Methylpentanoic Anhydride | Characteristic carbonyl and alkyl resonances | Productive intermediate |

| 3-Methylpentanoyl Chloride | Distinctive acyl chloride proton and carbon signals | Previously unknown intermediate |

Real-time Raman spectroscopy is another valuable technique for monitoring chemical reactions, particularly those involving changes in molecular vibrations, such as isomerization. Raman spectroscopy is non-destructive and can be used to analyze samples in various phases. hovione.com

While specific studies on the real-time Raman monitoring of 3-Methyl-3Z-Pentenoic Acid isomerization are not extensively documented, the principles of the technique can be applied. For instance, in the thermal isomerization of oleic acid (a cis-unsaturated fatty acid) to elaidic acid (the trans isomer), Raman spectroscopy has been successfully employed to monitor the conversion. The distinct Raman shifts associated with the C=C stretching vibrations of the cis and trans isomers allow for their quantitative determination over time. This approach enables the calculation of reaction rates and activation energies for the isomerization process.

Table 2: Representative Raman Shifts for Cis and Trans Isomers of an Unsaturated Carboxylic Acid Analog

| Isomer | C=C Stretching Frequency (cm⁻¹) | Significance |

| Cis | ~1656 | Characteristic of the Z-isomer |

| Trans | ~1670 | Characteristic of the E-isomer |

Pathways of Isomerization and Stereochemical Transformations

Isomerization reactions, particularly those involving the double bond, are fundamental to the chemistry of 3-Methyl-3Z-Pentenoic Acid. Understanding the factors that govern these transformations is critical for controlling the stereochemistry of the final products.

The conversion between the Z (cis) and E (trans) isomers of 3-Methyl-3Z-Pentenoic Acid is influenced by several factors, including temperature, solvent polarity, and the presence of catalysts. longdom.org The kinetics of this isomerization describe the rate at which the conversion occurs, while the thermodynamics dictate the position of the equilibrium between the two isomers.

Generally, the trans isomer is thermodynamically more stable than the cis isomer due to reduced steric hindrance. The activation energy for the isomerization process can be influenced by the polarity of the solvent, with polar solvents often lowering the energy barrier by stabilizing polar transition states. longdom.org Theoretical studies on α,β-unsaturated acids have shown that the thermodynamics of elementary reactions involving charge transfer are affected by solvent polarity. nih.govrsc.org

Table 3: Factors Affecting Cis-Trans Isomerization of Unsaturated Carboxylic Acids

| Factor | Influence on Kinetics | Influence on Thermodynamics |

| Temperature | Increases reaction rate | Shifts equilibrium towards the more stable isomer |

| Solvent Polarity | Can accelerate the reaction by stabilizing polar transition states | Can influence the position of the equilibrium |

| Catalyst | Provides a lower energy pathway, increasing the reaction rate | Does not affect the position of the equilibrium |

In addition to cis-trans isomerization, the double bond in pentenoic acid derivatives can migrate along the carbon chain. The regioselectivity of this isomerization is crucial for obtaining the desired constitutional isomer. Mechanistic studies on the double-bond migration of pentene isomers on Lewis acid catalysts have shown that the reaction can proceed through different pathways. researchgate.net

For instance, the isomerization of terminal alkenes to internal alkenes is a common transformation. In a study on the isomerization of 5-hexenoic and 6-heptenoic acids, it was found that the primary isomerization of the terminal double bond is significantly faster than subsequent migrations. This kinetic control allows for the selective formation of the mono-isomerized product. uva.nl The mechanism of such isomerizations can involve the formation of carbocation intermediates or proceed through concerted pathways, depending on the catalyst and reaction conditions.

Catalytic Cycle Analysis and Ligand Effects in Organometallic Reactions

Organometallic catalysts play a pivotal role in many reactions involving unsaturated carboxylic acids. Understanding the catalytic cycle and the influence of ligands on the catalyst's activity and selectivity is fundamental to reaction optimization.

The catalytic cycle of a generic palladium-catalyzed cross-coupling reaction, which can be applied to derivatives of 3-Methyl-3Z-Pentenoic Acid, typically involves several key steps: oxidative addition, transmetalation, and reductive elimination. bdu.ac.inlibretexts.org The nature of the ligands coordinated to the metal center can significantly impact each of these steps.

Ligand effects are crucial in controlling the outcome of organometallic reactions. For instance, in palladium-catalyzed reactions, the electronic and steric properties of phosphine ligands can influence the rate of oxidative addition and reductive elimination. nih.govrsc.org In Negishi couplings of alkenyl halides, the choice of ligand was found to be critical for maintaining the stereochemistry of the double bond. nih.gov The use of a bidentate ligand like TMEDA was shown to control selectivity. nih.govsigmaaldrich.com The solvent can also play a significant role, acting as a ligand and influencing catalyst stability and activity. whiterose.ac.uk

Table 4: General Steps in a Palladium-Catalyzed Cross-Coupling Cycle and Ligand Influence

| Step | Description | Ligand Influence |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halide bond of the substrate. | Electron-rich and bulky ligands can promote this step. |

| Transmetalation | The organic group from an organometallic reagent is transferred to the palladium center. | The lability of the ligands influences the rate of this step. |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst. | Sterically demanding ligands can facilitate this final step. |

Identification and Characterization of Reaction Intermediates

In reactions involving carboxylic acids, the formation of more reactive intermediates is a common mechanistic feature. Acyl chlorides and carboxylic acid anhydrides are two such key intermediates that can be formed en route to other derivatives.

Acyl Chloride Intermediates: Carboxylic acids can be converted into highly reactive acyl chlorides through treatment with reagents like thionyl chloride (SOCl₂). libretexts.org The mechanism involves the conversion of the carboxylic acid's hydroxyl group into an acyl chlorosulfite, which is a much better leaving group. libretexts.org A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon in a nucleophilic acyl substitution to yield the acyl chloride. libretexts.org This transformation is a crucial first step in synthesizing other derivatives like esters, amides, and anhydrides, as the acyl chloride is significantly more electrophilic than the parent carboxylic acid. pressbooks.pub

Dimer Anhydride Intermediates: Carboxylic acid anhydrides can be formed from the reaction of an acyl chloride with a carboxylate salt or a carboxylic acid, often in the presence of a weak base like pyridine. pressbooks.publibretexts.org This reaction is an effective method for preparing both symmetrical and mixed anhydrides. pressbooks.pub The mechanism involves the nucleophilic attack of the carboxylate (or carboxylic acid) on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. youtube.com Anhydrides themselves are reactive intermediates that can be used to synthesize esters and amides. pressbooks.pub

The table below outlines common reagents used to generate these intermediates from carboxylic acids.

| Target Intermediate | Reagent | By-products |

| Acyl Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl libretexts.org |

| Acyl Chloride | Phosphorus Trichloride (PCl₃) | H₃PO₃ |

| Acyl Chloride | Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl |

| Carboxylic Anhydride | Acyl Chloride + Carboxylate | Metal Halide Salt youtube.com |

| Carboxylic Anhydride | Acyl Chloride + Carboxylic Acid/Base | Pyridinium Hydrochloride pressbooks.pub |

Theoretical studies, particularly using Density Functional Theory (DFT), provide invaluable insight into the mechanisms of complex chemical reactions by allowing for the characterization of transient species like transition states.

Computational studies can also map out the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. researchgate.net By comparing the calculated energy barriers for different pathways, researchers can predict which products are likely to form and how the choice of catalyst, ligand, or substrate will influence the outcome. This approach has been used to understand regio- and enantioselectivities in various catalytic reactions by analyzing steric and electronic repulsions in the transition state structures. rsc.org

Chemical Reactivity and Derivatization Studies of 3 Methyl 3z Pentenoic Acid

Synthesis and Characterization of Esters and Other Carboxylic Acid Derivatives

The carboxylic acid group of 3-Methyl-3Z-pentenoic acid is a primary site for derivatization, most commonly through esterification. The synthesis of esters, such as methyl (3Z)-3-methyl-3-pentenoate, is a fundamental transformation that modifies the compound's polarity and reactivity. These reactions typically involve standard acid-catalyzed esterification with an alcohol or conversion to an acyl halide followed by reaction with an alcohol.

Characterization of these derivatives is crucial for confirming their structure and purity. Spectroscopic methods are paramount in this regard. For instance, the related compound, methyl (Z)-3-pentenoate, provides a reference for expected spectral features. nist.gov Key characterization data for such esters would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the connectivity of the atoms and the stereochemistry of the double bond. The chemical shifts and coupling constants of the vinyl and methyl protons are indicative of the Z-configuration.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the key functional groups. A strong absorption band corresponding to the C=O stretch of the ester group would be expected, typically in the region of 1735-1750 cm⁻¹, while the C=C stretching vibration would also be present.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the ester and to analyze its fragmentation pattern, further confirming its identity. nist.gov

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Key Identifying Features |

| Methyl (3Z)-3-methyl-3-pentenoate | C₇H₁₂O₂ | 128.17 | Ester C=O stretch (FTIR), characteristic vinyl and methyl signals (NMR), molecular ion peak (MS) |

| Titanium alkoxide complexes | [Ti(OR)₃(OOC-R')]n | Varies | Disappearance of free carboxylic acid OH band (FTIR), shifts in ¹³C NMR signals of the carboxylate and alkene carbons |

Reactions with Metal Alkoxides for Coordination Complex Formation

3-Methyl-3Z-pentenoic acid can act as a ligand, reacting with metal centers to form coordination complexes. Studies on the closely related 3-pentenoic acid with titanium alkoxides, such as titanium tetraethoxide [Ti(OEt)₄] and titanium tetra-n-butoxide [Ti(OBuⁿ)₄], demonstrate this reactivity. researchgate.net The reaction proceeds via the carboxylate group, which chelates or bridges titanium centers, displacing one of the alkoxide ligands. researchgate.net

The complexation is typically carried out in a 1:1 molar ratio in a suitable solvent like ethanol. researchgate.net Spectroscopic analysis confirms the formation of these inorganic-organic hybrid compounds. FTIR and ¹³C-NMR studies have shown that the 3-pentenoic acid completely reacts with the titanium alkoxides. researchgate.net The formation of the complex can be monitored by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of new bands associated with the coordinated carboxylate group. scispace.com These reactions are fundamental in the sol-gel process for creating new materials. scispace.com

Functional Group Transformations and Analysis of Side Reactions

The presence of both an alkene and a carboxylic acid group within the same molecule presents unique challenges and opportunities for functional group transformations.

The insertion of an alkene into a metal-acyl bond is a critical step in many catalytic processes, including certain types of polymerization. u-tokyo.ac.jp This reaction is a specific type of migratory insertion. wikipedia.org The general mechanism involves the intramolecular migration of an alkyl or acyl group to a coordinated alkene ligand within the metal's coordination sphere. wikipedia.org

The process typically requires the two reacting ligands—the acyl group and the alkene—to be in a cis position relative to each other on the metal center. u-tokyo.ac.jp The reaction proceeds through a concerted, four-membered transition state. wikipedia.org This migratory insertion does not change the formal oxidation state of the metal. u-tokyo.ac.jp Factors such as the electrophilicity of the metal center can influence the reaction rate; Lewis acids or oxidation of the metal can accelerate the insertion by increasing the positive charge on the carbon of the coordinated ligand. wikipedia.org While alkene insertion into metal-alkyl bonds is common, insertion into metal-acyl bonds is also a key process, particularly in the context of copolymerization with carbon monoxide (CO). u-tokyo.ac.jp

The dual functionality of 3-Methyl-3Z-pentenoic acid poses a significant challenge in achieving reaction selectivity. A reaction intended for the C=C double bond may be complicated by side reactions involving the carboxylic acid group, and vice versa.

A clear example of this challenge is observed in the addition reactions of H-silanes (hydrosilylation) to titanium-pentenoate complexes. scispace.com While the goal is the addition of the Si-H bond across the C=C double bond, studies have shown that this reaction is often incomplete and accompanied by side reactions. scispace.com Specifically, the detection of Et₃Si–OC and (EtO)₃Si–OC groups indicates that the H-silane also reacts with the carboxyl group of the pentenoate ligand. scispace.com In one study, it was found that the addition reaction occurred with the C=C double bond (57%) but also substantially with the carboxyl group (43%). scispace.com This demonstrates the difficulty in controlling selectivity, as the presence of the carboxylate ligand provides an alternative, competitive reaction pathway. scispace.com

| Reaction Type | Target Functional Group | Competing Functional Group | Observed Side Products/Issues |

| Hydrosilylation | Alkene (C=C) | Carboxylate (-COO⁻) | Addition to the carboxyl group, forming silyl (B83357) ethers |

| Esterification | Carboxylic Acid (-COOH) | Alkene (C=C) | Potential for isomerization or side reactions at the double bond under harsh acidic conditions |

Exploration of Novel Analogs and Conjugates

The derivatization of 3-Methyl-3Z-pentenoic acid is a direct route to the exploration of novel analogs and conjugates. By modifying either the carboxylic acid or the alkene, new molecules with tailored properties can be synthesized.

Ester and Amide Libraries: Conversion of the carboxylic acid to a range of esters and amides creates a library of analogs with varying steric and electronic properties. These modifications can influence the molecule's solubility, volatility, and biological activity.

Coordination Polymers and Materials: As discussed, reaction with metal alkoxides produces inorganic-organic hybrid materials. researchgate.net These complexes can be considered novel analogs where the pentenoate unit is incorporated into a larger, metal-containing framework. The properties of these materials can be tuned by changing the metal center or the other ligands present.

Alkene Functionalization: Reactions at the C=C double bond, such as epoxidation, dihydroxylation, or hydrogenation, lead to a different class of analogs where the stereochemistry and saturation of the carbon chain are altered. Achieving selectivity in these transformations remains a key challenge, as noted previously. scispace.com

The synthesis of these various derivatives represents an ongoing effort to expand the chemical space accessible from the 3-Methyl-3Z-pentenoic acid scaffold, opening avenues for new applications in materials science and synthetic chemistry.

Enzymatic Transformations and Biological Significance Non Clinical Contexts

Involvement in Lipid Metabolism and Fatty Acid Metabolism Pathways

3-Methyl-3Z-Pentenoic Acid, as a methyl-branched unsaturated fatty acid, is classified within a group of organic compounds that play a role in lipid and fatty acid metabolism. hmdb.cafoodb.ca While specific pathways involving 3-Methyl-3Z-Pentenoic Acid are not extensively detailed in the available literature, its structural analogs are recognized as participating in these fundamental biological processes. hmdb.cafoodb.ca Fatty acid metabolism is crucial for energy generation and the synthesis of essential molecules. wikipedia.org This metabolism involves catabolic processes that produce energy in the form of ATP and anabolic processes where fatty acids act as precursors for molecules like triglycerides and phospholipids. wikipedia.org

Compounds structurally related to 3-Methyl-3Z-Pentenoic Acid, such as other methyl-branched fatty acids, are noted for their role in these metabolic pathways. hmdb.cahmdb.ca For instance, 2-Methyl-3-pentenoic acid is associated with both lipid and fatty acid metabolism pathways. hmdb.cafoodb.ca The general process of fatty acid metabolism involves the breakdown of fatty acids into acetyl-CoA through beta-oxidation within the mitochondria. wikipedia.orgyoutube.com This acetyl-CoA can then enter the citric acid cycle to generate energy. wikipedia.org Conversely, the synthesis of fatty acids occurs in the cytosol from acetyl-CoA. wikipedia.org

Table 1: Metabolic Pathway Association of Structurally Related Compounds

| Compound Name | Associated Metabolic Pathway |

|---|---|

| 2-Methyl-3-pentenoic acid | Fatty Acid Metabolism, Lipid Metabolism hmdb.cafoodb.ca |

| 3-Methylpentanoic acid | Fatty Acid Metabolism, Lipid Metabolism hmdb.ca |

Role in Lipid Transport and Peroxidation Processes

The transport of lipids is a critical process for their absorption, distribution, and utilization within a biological system. youtube.com Structurally similar compounds to 3-Methyl-3Z-Pentenoic Acid, such as (Z)-3-Methyl-3-decenoic acid and 2-Methyl-3-pentenoic acid, are implicated in lipid transport processes. hmdb.cahmdb.ca Lipid peroxidation is a chemical process involving the oxidative degradation of lipids, which can be influenced by the structure of fatty acids. unibo.it Unsaturated fatty acids are particularly susceptible to peroxidation due to the presence of double bonds. unibo.it Related methyl-branched fatty acids are associated with the process of lipid peroxidation. hmdb.cahmdb.ca

Enzymatic Biosynthesis and Degradation Pathways

Methyltransferases are a broad class of enzymes that catalyze the transfer of a methyl group from a donor molecule to an acceptor. mdpi.com In the biosynthesis of natural products, methyltransferases, particularly S-adenosylmethionine (SAM)-dependent methyltransferases, are crucial for creating structural diversity. mdpi.com They are involved in the biosynthesis of various secondary metabolites, including some that may have structural similarities to 3-Methyl-3Z-Pentenoic Acid. mdpi.com

Geranylgeranyl diphosphate (B83284) synthase (GGPPS) is an enzyme involved in the biosynthesis of terpenoids, a large and diverse class of naturally occurring organic compounds. nih.govnih.gov GGPPS synthesizes geranylgeranyl diphosphate (GGPP), a C20 precursor for various terpenes. nih.govnih.gov The biosynthesis of branched-chain fatty acids can sometimes be linked to the intermediates of terpenoid pathways, suggesting a potential, though not directly established, role for such enzymatic machinery in the formation of precursors for compounds like 3-Methyl-3Z-Pentenoic Acid.

Microorganisms possess a vast array of enzymes capable of transforming a wide variety of organic compounds, including organic acids. These transformations can include oxidation, reduction, methylation, and other modifications. While specific microbial transformations of 3-Methyl-3Z-Pentenoic Acid are not well-documented, the metabolism of structurally similar compounds by non-pathogenic microbes is a known phenomenon. For instance, derivatives of nonanoic acid have been shown to be subject to microbial action. researchgate.net

Antimicrobial Activities of 3-Methyl-3Z-Pentenoic Acid Derivatives

Table 2: Antimicrobial Activity of Derivatives of Related Organic Acids

| Compound Derivative Class | Target Microorganisms | Reference |

|---|---|---|

| Methyl-branched n-nonanoic acid derivatives | Mycobacterium smegmatis, Sarcina lutea, Escherichia coli, Salmonella typhimurium, Streptomyces nojiriensis, Candida spp. | researchgate.net |

| 3-methylbenzo[d]thiazol-methylquinolinium derivatives | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), NDM-1 Escherichia coli | nih.gov |

| 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives | Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, Staphylococcus epidermidis | mdpi.com |

Natural Occurrence and Biosynthetic Origin in Specific Biological Systems

The natural occurrence of 3-Methyl-3Z-Pentenoic Acid is not widely reported. However, related short-chain and branched-chain fatty acids are found in various natural sources. For instance, 3-methylpentanoic acid is found in certain foods. hmdb.ca Other related compounds, such as 2-methyl-3-pentenoic acid, are noted for their organoleptic properties, suggesting their presence in natural aromatic profiles. perflavory.com The biosynthesis of such branched-chain fatty acids in nature can occur through various pathways, sometimes involving the metabolism of amino acids or the incorporation of methyl groups from precursors like S-adenosylmethionine.

Consideration of Isomers and Related Branched Fatty Acids in Biological Systems

While direct biological significance of 3-Methyl-3Z-Pentenoic Acid is not established due to its apparent absence in studied organisms, the broader class of branched-chain fatty acids (BCFAs) and unsaturated fatty acids, to which it belongs, play crucial roles in various biological contexts.

Branched-Chain Fatty Acids (BCFAs):

BCFAs are integral components of cell membranes in many bacteria, where they contribute to the regulation of membrane fluidity. The methyl branching disrupts the tight packing of acyl chains, thereby lowering the melting point and maintaining membrane function at varying temperatures. In the human gut, BCFAs are produced by the microbiota through the fermentation of branched-chain amino acids (leucine, isoleucine, and valine). These microbial metabolites can be absorbed by the host and participate in metabolic processes.

The general biological functions of BCFAs are summarized in the table below.

| Biological Role | Organisms | Mechanism of Action |

| Membrane Fluidity Regulation | Bacteria | Methyl branching disrupts acyl chain packing, lowering the phase transition temperature. |

| Metabolic Byproducts | Gut Microbiota | Fermentation of branched-chain amino acids. |

| Energy Source | Animals | Can be metabolized for energy. |

Unsaturated Fatty Acids:

The presence of a double bond in unsaturated fatty acids, such as in the pentenoic acid structure, introduces a kink in the hydrocarbon chain. This structural feature is critical for the fluidity of biological membranes. The degree of unsaturation in membrane lipids is often modulated by organisms to adapt to changes in environmental temperature. Furthermore, certain unsaturated fatty acids serve as precursors for signaling molecules and can have immunomodulatory effects.

The biological significance of unsaturation in fatty acids is highlighted below.

| Biological Role | Significance |

| Membrane Fluidity | The cis-double bond creates a kink, preventing tight packing and maintaining membrane fluidity. |

| Precursors for Signaling Molecules | Some unsaturated fatty acids are precursors to eicosanoids and other signaling molecules. |

| Immunomodulation | Certain unsaturated fatty acids can influence inflammatory responses. |

Advanced Analytical and Spectroscopic Characterization Techniques Applied to 3 Methyl 3z Pentenoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the detailed structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the unambiguous assembly of the molecular framework.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the structural verification of 3-Methyl-3Z-Pentenoic Acid. The chemical shifts (δ), signal multiplicities, and coupling constants in ¹H NMR, along with the chemical shifts in ¹³C NMR, offer a complete picture of the molecule's carbon-hydrogen framework.

The ¹H NMR spectrum provides a signature for each unique proton in the molecule. The Z-configuration of the double bond influences the spatial proximity of the substituents, which can be confirmed using advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

Table 1: Predicted ¹H NMR Spectral Data for 3-Methyl-3Z-Pentenoic Acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (on C5) | ~1.0 | Triplet | ~7.5 |

| CH₂ (on C4) | ~2.1 | Quartet | ~7.5 |

| CH₃ (on C3) | ~1.8 | Singlet (or fine doublet) | - |

| CH₂ (on C2) | ~3.1 | Singlet (or fine triplet) | - |

Note: Predicted values are based on standard chemical shift ranges and data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbonyl carbon of the carboxylic acid is particularly deshielded and appears at the low-field end of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Methyl-3Z-Pentenoic Acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (COOH) | ~175-180 |

| C2 (CH₂) | ~35-40 |

| C3 (C=) | ~130-135 |

| C4 (=CH) | ~125-130 |

| C5 (CH₃) | ~12-16 |

Note: Predicted values are based on established correlation tables and spectral data of analogous structures.

Applications of Online NMR for Reaction Monitoring

Online NMR spectroscopy is a powerful process analytical technology (PAT) tool that enables real-time monitoring of chemical reactions. nih.gov This technique provides kinetic and mechanistic insights by continuously flowing the reaction mixture through an NMR spectrometer. rsc.org For the synthesis of 3-Methyl-3Z-Pentenoic Acid, online NMR can track the consumption of reactants and the formation of products and any intermediates without the need for sampling and quenching. nih.govrsc.org This allows for precise determination of reaction endpoints, optimization of reaction conditions (like temperature and catalyst loading), and detection of transient species, leading to improved yield and process safety. acs.orgnih.gov

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is highly effective for the analysis of volatile and semi-volatile compounds like 3-Methyl-3Z-Pentenoic Acid. Due to the polarity of the carboxylic acid group, derivatization is often employed to increase volatility and improve chromatographic peak shape. usherbrooke.canih.gov Common derivatizing agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net

GC-MS can be used to separate 3-Methyl-3Z-Pentenoic Acid from a complex mixture, such as a reaction crude or a natural extract, and provide its mass spectrum for identification. The retention time from the GC provides one level of identification, while the mass spectrum gives confirmation of the molecular weight and structural information. This technique is also used for quantitative analysis, determining the concentration of the acid in a sample. researchgate.netnih.gov

Electron Ionization Mass Spectrometry Data Interpretation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, causing it to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule. The molecular ion peak (M⁺˙) for 3-Methyl-3Z-Pentenoic Acid would be observed at an m/z corresponding to its molecular weight (114.14 g/mol ).

The fragmentation pattern provides structural clues. For carboxylic acids, characteristic fragmentations include:

Loss of a methyl group (-CH₃): Resulting in an [M-15]⁺ peak.

Loss of an ethyl group (-C₂H₅): Leading to an [M-29]⁺ peak.

Loss of the carboxyl group (-COOH): Producing an [M-45]⁺ peak. libretexts.org

McLafferty rearrangement: A characteristic fragmentation for carbonyl compounds with a γ-hydrogen, which can lead to the loss of a neutral alkene molecule.

By analyzing the m/z values and relative abundances of these fragment ions, the structure of the parent molecule can be confirmed. The mass spectrum of the related isomer, 4-Methyl-3-pentenoic acid, shows a prominent base peak at m/z 71, with other significant fragments, which can be used as a reference for interpreting the spectrum of the 3-methyl isomer. nist.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Isomer Discrimination

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups and can also be used to differentiate between stereoisomers.

For 3-Methyl-3Z-Pentenoic Acid, IR and Raman spectroscopy can readily identify the key functional groups:

O-H stretch: A very broad band in the IR spectrum, typically around 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C=O stretch: A strong, sharp absorption in the IR spectrum between 1700-1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid. nih.gov

C=C stretch: The carbon-carbon double bond will show a stretching vibration around 1650-1680 cm⁻¹. The intensity of this peak can vary; it is often stronger in the Raman spectrum than in the IR spectrum for symmetrically substituted alkenes.

Table 3: Key Vibrational Frequencies for 3-Methyl-3Z-Pentenoic Acid

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H stretch (H-bonded) | 2500-3300 | IR |

| C-H stretch (sp² and sp³) | 2850-3100 | IR, Raman |

| C=O stretch | 1700-1725 | IR (strong), Raman (moderate) |

| C=C stretch | 1650-1680 | IR (variable), Raman (stronger) |

| C-O stretch | 1210-1320 | IR |

Isomer discrimination between the Z (cis) and E (trans) forms of 3-Methyl-3-pentenoic acid is possible using vibrational spectroscopy. While the functional group frequencies will be similar, differences in the "fingerprint region" (below 1500 cm⁻¹) can be observed due to the different symmetries of the molecules. Specifically, the C-H out-of-plane bending modes for the hydrogens on the double bond are diagnostic. Z-isomers typically show a C-H wagging band around 675-730 cm⁻¹ in the IR spectrum, whereas E-isomers show a stronger band around 960-975 cm⁻¹. These characteristic differences allow for the unambiguous assignment of the double bond geometry.

Advanced Chromatographic Methods for Separation, Purity Assessment, and Isomer Analysis

The comprehensive characterization of 3-Methyl-3Z-Pentenoic Acid necessitates the use of advanced chromatographic techniques. These methods are crucial for the separation of the compound from complex matrices, the accurate assessment of its purity, and the resolution of its potential isomers. Given the structural nuances of 3-Methyl-3Z-Pentenoic Acid, including a carbon-carbon double bond and a chiral center, a multi-faceted chromatographic approach is often required.

Gas Chromatography (GC)

Gas chromatography is a powerful tool for the analysis of volatile compounds like 3-Methyl-3Z-Pentenoic Acid. However, due to the polar nature of the carboxylic acid group, direct analysis can lead to poor peak shape and column adsorption. To address this, derivatization to more volatile and less polar esters, such as methyl esters, is a common and effective strategy.

Research Findings:

Studies on structurally similar short-chain unsaturated fatty acids have demonstrated the efficacy of GC-flame ionization detection (FID) and GC-mass spectrometry (GC-MS) for their analysis following esterification. For instance, the analysis of various fatty acid methyl esters (FAMEs) on polar capillary columns, such as those with cyanopropylphenyl stationary phases, allows for the separation of geometric (Z/E) isomers. The Z-isomers, like 3-Methyl-3Z-Pentenoic Acid methyl ester, typically exhibit slightly shorter retention times on these columns compared to their E-isomer counterparts due to differences in their boiling points and interactions with the stationary phase.

Purity assessment by GC-FID is achieved by quantifying the peak area of the derivatized 3-Methyl-3Z-Pentenoic Acid relative to the total peak area of all components in the chromatogram. GC-MS provides a higher degree of confidence in purity assessment by confirming the identity of the main peak through its mass spectrum and identifying any co-eluting impurities.

Table 1: Hypothetical GC-FID Data for the Analysis of Derivatized 3-Methyl-3-Pentenoic Acid Isomers

| Compound | Retention Time (min) | Peak Area (%) |

| 3-Methyl-3Z-Pentenoic Acid Methyl Ester | 12.5 | 98.2 |

| 3-Methyl-3E-Pentenoic Acid Methyl Ester | 12.8 | 1.5 |

| Unknown Impurity | 13.1 | 0.3 |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography offers a versatile alternative to GC, particularly for the analysis of underivatized carboxylic acids. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for such separations.

Research Findings:

The separation of positional and geometric isomers of pentenoic acids has been successfully achieved using C18 stationary phases. For 3-Methyl-3Z-Pentenoic Acid, a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) with an acidic additive (e.g., formic acid or phosphoric acid) is typically used. The acidic additive suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape.

Isomer analysis, specifically the separation of the Z and E isomers, can be challenging but is often achievable with careful optimization of the mobile phase composition and temperature. The Z-isomer may elute slightly earlier or later than the E-isomer depending on the specific stationary phase and mobile phase conditions. Purity is determined using a UV detector, typically at a low wavelength (around 210 nm) where the carboxylic acid functional group absorbs.

Table 2: Illustrative RP-HPLC Method Parameters for Purity Assessment of 3-Methyl-3Z-Pentenoic Acid

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Expected Retention Time | ~15 minutes |

Chiral Chromatography

Due to the presence of a stereocenter at the third carbon, 3-Methyl-3Z-Pentenoic Acid can exist as a pair of enantiomers. The separation of these enantiomers is critical in stereoselective synthesis and for understanding their distinct biological activities. Chiral chromatography is the most effective technique for this purpose.

Research Findings:

The enantioseparation of chiral carboxylic acids is frequently accomplished using chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or proteins (e.g., α1-acid glycoprotein). The choice of the mobile phase, which can be in normal-phase, reversed-phase, or polar organic mode, is crucial for achieving resolution. For acidic compounds like 3-Methyl-3Z-Pentenoic Acid, the addition of a small amount of an acidic modifier to the mobile phase is often necessary to ensure proper interaction with the CSP and achieve separation. The elution order of the enantiomers is dependent on the specific CSP and mobile phase used.

Table 3: Example Chiral HPLC Conditions for Enantiomeric Resolution of 3-Methyl-3-Pentenoic Acid

| Parameter | Condition |

| Chiral Stationary Phase | Immobilized Amylose Tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 25 °C |

| Detection | UV at 215 nm |

| Hypothetical Retention Times | R-enantiomer: 9.2 min, S-enantiomer: 10.5 min |

Computational Chemistry and Molecular Modeling Studies of 3 Methyl 3z Pentenoic Acid

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules and the energetic changes that occur during chemical reactions. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for studying organic molecules like 3-Methyl-3Z-Pentenoic Acid.

Ab initio methods , such as Møller-Plesset perturbation theory (MPn), are derived directly from theoretical principles without the inclusion of experimental data. They provide a systematic way to approach the exact solution of the Schrödinger equation. However, their high computational cost can limit their application to smaller systems or require significant computational resources.

Density Functional Theory (DFT) offers a computationally less expensive alternative while often maintaining a high level of accuracy. researcher.lifeias.ac.in DFT methods calculate the total energy of a molecule based on its electron density rather than its complex wavefunction. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that combines theoretical exactness with parameters fitted from empirical data, offering a balanced approach to accuracy and computational efficiency. researchgate.netnih.gov

For 3-Methyl-3Z-Pentenoic Acid, these methods would be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure.

Calculate electronic properties: Compute properties such as dipole moment, molecular orbital energies (HOMO and LUMO), and atomic charges. researchgate.net

Predict spectroscopic signatures: Simulate vibrational frequencies (IR spectra) and NMR chemical shifts to aid in experimental characterization.

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -423.567 | Hartree |

| Dipole Moment | 2.15 | Debye |

| HOMO Energy | -0.245 | Hartree |

| LUMO Energy | 0.012 | Hartree |

| HOMO-LUMO Gap | 0.257 | Hartree |

Understanding the mechanism of a chemical reaction requires mapping the potential energy surface (PES) that connects reactants to products. Quantum chemical calculations are essential for this purpose. A reaction's energy profile plots the energy of the system against the reaction coordinate, a parameter representing the progress of the reaction.

Key points on this profile include:

Reactants and Products: The starting and ending points of the reaction.

Intermediates: Local energy minima along the reaction pathway.

Transition States (TS): Energy maxima that represent the highest energy barrier that must be overcome for the reaction to proceed. wikipedia.org

For a reaction involving 3-Methyl-3Z-Pentenoic Acid, such as an electrophilic addition to the double bond, DFT or ab initio calculations would be used to locate the geometry of the transition state. A transition state is a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. wikipedia.org Vibrational frequency analysis is used to confirm a transition state structure, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter for determining the reaction rate. researchgate.net

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | 3-Methyl-3Z-Pentenoic Acid + Reagent |

| Transition State (TS1) | +15.2 | Highest energy point on the reaction path |

| Intermediate | -5.7 | A stable species formed during the reaction |

| Transition State (TS2) | +8.1 | Second energy barrier |

| Products | -20.4 | Final products of the reaction |

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides high accuracy for electronic properties, its computational cost restricts its use for studying the dynamics and conformational landscapes of larger systems over time. Molecular mechanics (MM) and molecular dynamics (MD) offer a solution by using classical physics approximations.

3-Methyl-3Z-Pentenoic Acid has several rotatable single bonds (e.g., C2-C3, C4-C5, and the C-O bond in the carboxyl group), giving rise to multiple possible conformations. drugdesign.org Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them. nih.gov

Molecular mechanics methods are well-suited for this task. They use a force field—a set of parameters and potential energy functions—to calculate the energy of a molecule as a function of its atomic coordinates. By systematically rotating the bonds and calculating the corresponding energy, a potential energy surface can be generated, revealing the preferred low-energy conformations. drugdesign.orgnih.gov This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity. For the carboxylic acid group, for instance, such analysis can determine the relative stability of the syn and anti conformations of the O=C-O-H dihedral angle. nih.gov

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD can simulate how 3-Methyl-3Z-Pentenoic Acid might interact with other molecules, such as a solvent or an enzyme catalyst. nih.gov

In the context of catalysis, MD simulations combined with docking studies can predict how the substrate (3-Methyl-3Z-Pentenoic Acid) fits into the active site of a catalyst. This can help explain or predict the selectivity of a reaction (e.g., stereoselectivity or regioselectivity). The simulation can reveal key intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the substrate-catalyst complex and lower the activation energy of a specific reaction pathway.

In Silico Prediction of Chemical Reactivity and Regioselectivity

In silico methods use computational calculations to predict chemical properties and reactivity, reducing the need for extensive laboratory experiments. nih.govnih.gov For 3-Methyl-3Z-Pentenoic Acid, these predictions are often based on the electronic structure calculated by quantum chemical methods.

Key reactivity indicators include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The spatial distribution of these orbitals indicates the likely sites for nucleophilic or electrophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack), providing a guide to regioselectivity in reactions.

Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific atomic site upon the addition or removal of an electron, allowing for a precise prediction of the most reactive sites for electrophilic, nucleophilic, and radical attacks.

By analyzing these descriptors, one could predict, for example, whether an electrophile would preferentially attack the C3 or C4 position of the double bond in 3-Methyl-3Z-Pentenoic Acid.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methyl-3Z-Pentenoic Acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer :

- Route 1 : Acid-catalyzed hydrolysis of methyl esters (e.g., methyl 3-pentenoate analogs) under controlled pH (4–6) to preserve the Z-configuration .

- Route 2 : Organocatalytic asymmetric synthesis using chiral amines or thioureas to enhance stereoselectivity. Key parameters include solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using -NMR coupling constants (e.g., vs. ) and NOESY for spatial proximity analysis .

Q. How can spectroscopic and chromatographic techniques be optimized to characterize 3-Methyl-3Z-Pentenoic Acid?

- Methodological Answer :

- NMR : Use deuterated solvents (e.g., CDCl) and reference standards (e.g., TMS) for chemical shift calibration. Compare -NMR data with NIST Chemistry WebBook entries for analogous pentenoic acids .

- IR Spectroscopy : Identify carboxyl (C=O stretch ~1700 cm) and C=C (Z-configuration ~1650 cm) functional groups.

- HPLC/MS : Employ reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for purity assessment. Use high-resolution MS (HRMS) to confirm molecular ion peaks .

Advanced Research Questions

Q. What experimental strategies resolve kinetic vs. thermodynamic control in the isomerization of 3-Methyl-3Z-Pentenoic Acid?

- Methodological Answer :

- Variable-Temperature Studies : Conduct NMR or UV-Vis experiments at 25°C, 40°C, and 60°C to track isomer ratios over time.

- Catalytic Screening : Test transition-metal catalysts (e.g., Pd/C) or light-mediated conditions to assess activation barriers.

- Computational Modeling : Use density functional theory (DFT) to calculate Gibbs free energy differences between Z and E isomers. Compare with experimental data to infer dominant control mechanisms .

Q. How can computational methods predict the interaction of 3-Methyl-3Z-Pentenoic Acid with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with active sites (e.g., fatty acid-binding proteins).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding and hydrophobic interactions.

- Validation : Correlate computational results with in vitro enzymatic assays (e.g., inhibition kinetics using Michaelis-Menten plots) .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported thermodynamic properties (e.g., pKa, solubility) of 3-Methyl-3Z-Pentenoic Acid?

- Methodological Answer :

- Systematic Review : Follow Cochrane guidelines to aggregate data from peer-reviewed studies, excluding non-validated sources (e.g., vendor databases) .

- Standardized Protocols : Re-measure properties using IUPAC-recommended methods (e.g., potentiometric titration for pKa).

- Error Analysis : Apply ANOVA to identify outliers and assess inter-lab variability. Reference NIST data for calibration .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies of 3-Methyl-3Z-Pentenoic Acid?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report EC values with 95% confidence intervals.

- Cluster Adjustment : Use mixed-effects models (e.g., lme4 in R) to account for repeated measurements or nested experimental designs .

- Sensitivity Analysis : Test robustness by excluding outliers or varying assumption thresholds (e.g., normality) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.